molecular formula C14H21BN2O3 B2766900 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea CAS No. 2246659-87-8

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea

Cat. No. B2766900
CAS RN: 2246659-87-8
M. Wt: 276.14
InChI Key: ORVBATQGZJIQBF-UHFFFAOYSA-N
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Description

The compound “1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea” is a complex organic molecule. It contains a urea group attached to a benzyl group, which is further connected to a tetramethyl dioxaborolane group . This compound is likely to be used in advanced organic synthesis due to the presence of the boron-containing group, which is often used in cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl dioxaborolane group contains a boron atom bonded to two oxygen atoms and two methyl groups . The benzyl group is a phenyl ring attached to a methylene group, and the urea group consists of a carbonyl group attached to two amine groups .


Chemical Reactions Analysis

The tetramethyl dioxaborolane group in the compound is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Scientific Research Applications

Benzoxaborole Compounds in Medicinal Chemistry

Benzoxaborole compounds, including derivatives similar to 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea, have found broad applications in medicinal chemistry over the last decade due to their physicochemical and drug-like properties. These applications include the development of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The unique mechanism of action related to the electron-deficient nature of the boron atom, along with the ease of preparation, has made benzoxaboroles an area of interest for pharmaceutical research. Two benzoxaborole derivatives are already in clinical use for the treatment of onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with several others in various phases of clinical trials (Nocentini, Supuran, & Winum, 2018).

Benzoxaboroles as Building Blocks in Organic Synthesis

Benzoxaboroles, due to their exceptional properties and wide applications, have been investigated extensively. Beyond their use in medicinal chemistry, certain benzoxaboroles serve as building blocks and protecting groups in organic synthesis. Their ability to bind hydroxyl compounds makes them effective molecular receptors for sugars and glycoconjugates. This versatility in applications, from therapeutic agents to roles in synthetic chemistry, underscores the significance of benzoxaboroles in both pharmaceutical and chemical research (Adamczyk-Woźniak et al., 2009).

Urea Derivatives in Drug Design

Ureas, such as this compound, play a crucial role in drug design due to their unique hydrogen bonding capabilities. These properties are instrumental in drug-target interactions, allowing for the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Various urea derivatives have been identified as modulators of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes such as HDAC, PRMT, or DOT1L. This highlights the importance of urea moiety in medicinal chemistry, promoting its use as a structural motif in drug discovery processes (Jagtap et al., 2017).

properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)9-17-12(16)18/h5-8H,9H2,1-4H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVBATQGZJIQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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